Andromedotoxin

Neurotoxicology In Vivo Toxicology Safety Assessment

Andromedotoxin (Grayanotoxin I, GTX-I; CAS 4720-09-6) is a nitrogen-free, polyhydroxylated cyclic diterpene neurotoxin naturally occurring in plants of the Ericaceae family, particularly within the genus Rhododendron. It serves as a prototypical pharmacological tool for modulating voltage-gated sodium (Nav) channels by binding to neurotoxin receptor site 2 on the channel's alpha-subunit.

Molecular Formula C22H36O7
Molecular Weight 412.5 g/mol
CAS No. 4720-09-6
Cat. No. B190574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndromedotoxin
CAS4720-09-6
Synonymsacetylandromedol
andromedotoxin
grayanotoxin I
Molecular FormulaC22H36O7
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O
InChIInChI=1S/C22H36O7/c1-11(23)29-17-12-6-7-13-20(5,27)14-8-15(24)18(2,3)22(14,28)16(25)9-21(13,17)10-19(12,4)26/h12-17,24-28H,6-10H2,1-5H3/t12-,13+,14+,15+,16-,17-,19-,20-,21+,22+/m1/s1
InChIKeyNXCYBYJXCJWMRY-VGBBEZPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN HOT WATER, ALCOHOL, ACETIC ACID, HOT CHLOROFORM;  VERY SLIGHTLY SOL IN BENZENE, ETHER, PETROLEUM ETHER

Structure & Identifiers


Interactive Chemical Structure Model





Andromedotoxin (CAS 4720-09-6) Procurement Guide for Grayanotoxin I in Sodium Channel Research


Andromedotoxin (Grayanotoxin I, GTX-I; CAS 4720-09-6) is a nitrogen-free, polyhydroxylated cyclic diterpene neurotoxin naturally occurring in plants of the Ericaceae family, particularly within the genus Rhododendron [1]. It serves as a prototypical pharmacological tool for modulating voltage-gated sodium (Nav) channels by binding to neurotoxin receptor site 2 on the channel's alpha-subunit [2]. This binding eliminates fast sodium channel inactivation, induces a hyperpolarizing shift in the voltage dependence of activation, and results in a persistent channel open state, thereby increasing sodium permeability in excitable membranes [3].

Why Generic Substitution is Problematic for Andromedotoxin (Grayanotoxin I) in Nav Channel Studies


Substituting Andromedotoxin with other site-2 sodium channel toxins (e.g., veratridine, batrachotoxin) or even other grayanotoxin congeners (e.g., GTX-II, GTX-III) without quantitative validation is scientifically unsound due to profound differences in potency, state-dependent binding kinetics, and channel subtype selectivity. For instance, while GTX-I and GTX-III share a similar binding site, their in vivo toxicities differ substantially [1]. More critically, the binding mechanism of GTX-I is uniquely restricted to the open channel state, a kinetic property not shared by veratridine or batrachotoxin, which exhibit voltage-dependent and slow-inactivated state binding, respectively [2]. Furthermore, the efficacy of GTX-I varies dramatically across Nav channel subtypes, with an EC50 of 31 µM for TTX-insensitive channels versus markedly lower sensitivity in TTX-sensitive and cardiac channels [3]. Therefore, the specific research or industrial application necessitates procurement of the precise congener.

Quantitative Differentiation Guide for Andromedotoxin (Grayanotoxin I) vs. Analogs and Alternatives


Comparative Acute Systemic Toxicity (LD50) of Grayanotoxin I vs. Grayanotoxin II and III in Mice

Andromedotoxin (GTX-I) exhibits a distinct acute toxicity profile compared to its closely related congeners, grayanotoxin II (GTX-II) and grayanotoxin III (GTX-III). Quantified intraperitoneal LD50 values in male mice demonstrate a >20-fold difference in potency between GTX-I and GTX-II, and a significant but smaller difference compared to GTX-III [1]. This establishes GTX-I as one of the two most potent congeners in this class.

Neurotoxicology In Vivo Toxicology Safety Assessment

State-Dependent Binding Kinetics of Andromedotoxin vs. Veratridine and Batrachotoxin

Quantitative analysis in frog ventricular myocytes demonstrates that Andromedotoxin (GTX-I) binding is strictly dependent on the open probability of the sodium channel. The GTX-modified current (I(GTX)) was induced in exact proportion to the channel's open state, confirming exclusive open-state binding [1]. This contrasts sharply with batrachotoxin (BTX), which can also modify slow-inactivated channels, and veratridine, which exhibits voltage-dependent modification [1].

Ion Channel Pharmacology Electrophysiology Mechanism of Action

Potency and Subtype Selectivity of Grayanotoxin I vs. α-Dihydro-GTX-II on Nav Channel Isoforms

Andromedotoxin (GTX-I) and its analog α-dihydro-GTX-II exhibit significantly different potencies and efficacies across sodium channel subtypes. In frog dorsal root ganglion (DRG) neurons expressing tetrodotoxin-insensitive (TTX-i) Nav channels, GTX-I had an EC50 of 31 µM with a maximal normalized slope conductance of 0.23, whereas α-dihydro-GTX-II was less potent (EC50 = 54 µM) but more efficacious (maximal conductance = 0.37) [1]. Both compounds showed markedly lower sensitivity at TTX-sensitive (TTX-s) and cardiac Nav channels [1].

Patch Clamp Electrophysiology Nav Channel Subtypes Structure-Activity Relationship

Molecular Determinants of Grayanotoxin I Binding Affinity on Nav1.4

Site-directed mutagenesis studies on the Nav1.4 sodium channel have identified specific residues in the domain IV S6 segment (D4S6) that critically regulate the binding affinity of Andromedotoxin (GTX-I). The residues Phe-1579 and Tyr-1586 were shown to have distinct roles; Tyr-1586 plays a more critical role in mediating GTX binding than Phe-1579 [1]. This detailed molecular interaction profile is specific to GTX-I among sodium channel toxins.

Molecular Pharmacology Ion Channel Structure Mutagenesis Studies

Andromedotoxin-Induced Hypotensive Reflex Sensitivity Compared to Veratrum Alkaloids

In vagotomized dogs, intravenously administered Andromedotoxin (8-20 µg/kg) produces a consistent hypotensive effect that is entirely reflex in nature, mediated via the carotid sinus [1]. This action was shown to be mechanistically identical to that of the veratrum alkaloids neogermitrine and protoveratrine in the same model system, demonstrating a class-level inference for its cardiovascular action [1].

Cardiovascular Pharmacology In Vivo Physiology Reflex Mechanisms

Primary Research and Industrial Application Scenarios for Andromedotoxin (Grayanotoxin I)


Pharmacological Tool for Open-State Nav Channel Biophysics and Gating Studies

Andromedotoxin is the preferred compound for voltage-clamp and patch-clamp electrophysiology experiments where precise state-dependent channel modification is required. Its exclusive binding to the open state of sodium channels [1] makes it an ideal probe for investigating the kinetics of channel gating and the conformational changes associated with activation and inactivation. Unlike veratridine or batrachotoxin, its strictly open-state binding simplifies kinetic modeling and avoids confounding effects from modification of other channel states [1].

Reference Standard for Analyzing Nav1.4 Channel Structure-Function Relationships

Procurement of highly pure Andromedotoxin is essential for structure-activity relationship (SAR) and mutagenesis studies focused on the neurotoxin receptor site 2 of the Nav1.4 channel. Its well-defined interaction with specific residues in the D4S6 segment (Phe-1579 and Tyr-1586) [2] allows researchers to use it as a calibrated probe to map the binding pocket and understand the molecular determinants of toxin sensitivity, an approach validated by multiple primary research groups.

In Vivo Toxicology Control for Grayanotoxin Congener Potency Comparisons

Given the large differences in acute toxicity among grayanotoxins (e.g., ~20-fold difference in LD50 between GTX-I and GTX-II) [3], Andromedotoxin must be procured as the specific congener for in vivo toxicology studies. Using GTX-II as a substitute would require a 20-fold higher dose to achieve similar lethality, potentially introducing off-target effects and invalidating comparisons with historical data. It serves as a critical, well-characterized reference compound for assessing the hazard of grayanotoxin-containing plant material or mad honey.

Calibrated Agonist in the Carotid Sinus Baroreceptor Reflex Assay

For cardiovascular researchers studying the reflex control of blood pressure, Andromedotoxin is a standard pharmacological agent for eliciting the Bezold-Jarisch-like reflex via the carotid sinus. Its hypotensive action at 8-20 µg/kg i.v. in the classic dog model is well-documented [4], establishing it as a reliable tool for experimental induction of reflex bradycardia and vasodilation. This application relies on its specific and potent action at sensory nerve endings in the carotid sinus, a property it shares with veratrum alkaloids [4].

Technical Documentation Hub

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